molecular formula C12H10BrNO4 B11781309 Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate

Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate

Katalognummer: B11781309
Molekulargewicht: 312.12 g/mol
InChI-Schlüssel: DCVHZLQPHQPBLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors in the presence of catalysts such as copper (I) or ruthenium (II) for the (3 + 2) cycloaddition reaction . The reaction conditions often include refluxing in methanolic conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The isoxazole ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis will produce the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate is not well-documented. isoxazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 5-phenylisoxazole-3-carboxylate
  • 3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole

Uniqueness

Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate is unique due to the presence of the bromine atom and the methoxybenzoate group, which can impart specific chemical and biological properties. These structural features can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C12H10BrNO4

Molekulargewicht

312.12 g/mol

IUPAC-Name

methyl 3-[(3-bromo-1,2-oxazol-5-yl)methoxy]benzoate

InChI

InChI=1S/C12H10BrNO4/c1-16-12(15)8-3-2-4-9(5-8)17-7-10-6-11(13)14-18-10/h2-6H,7H2,1H3

InChI-Schlüssel

DCVHZLQPHQPBLP-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=CC=C1)OCC2=CC(=NO2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.